
Dichloropalladium;2-quinolin-2-yl-1,3-oxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloropalladium;2-quinolin-2-yl-1,3-oxazolidine is a coordination compound that features a palladium center coordinated to two chlorine atoms and a ligand derived from quinoline and oxazolidine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dichloropalladium;2-quinolin-2-yl-1,3-oxazolidine typically involves the reaction of palladium(II) chloride with 2-quinolin-2-yl-1,3-oxazolidine in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the palladium center. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and ensuring that the process is cost-effective and environmentally friendly.
Types of Reactions:
Substitution Reactions: this compound can undergo ligand substitution reactions where the chlorine atoms or the quinoline-oxazolidine ligand can be replaced by other ligands.
Oxidation and Reduction Reactions: The palladium center can participate in oxidation and reduction reactions, which are crucial in catalytic cycles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include phosphines, amines, and other ligands. These reactions are typically carried out in solvents like dichloromethane or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen gas, oxygen, or other oxidizing and reducing agents are used under controlled conditions.
Major Products:
Substitution Reactions: The major products are new palladium complexes with different ligands.
Oxidation and Reduction Reactions: The products depend on the specific reaction conditions and reagents used, but can include various palladium oxidation states and organic products.
Wissenschaftliche Forschungsanwendungen
Chemistry: Dichloropalladium;2-quinolin-2-yl-1,3-oxazolidine is used as a catalyst in various organic reactions, including cross-coupling reactions such as Suzuki-Miyaura and Heck reactions. These reactions are fundamental in the synthesis of complex organic molecules.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to coordinate with various ligands makes it a versatile scaffold for designing metal-based drugs.
Industry: In the industrial sector, this compound can be used in the production of fine chemicals and pharmaceuticals. Its catalytic properties can enhance the efficiency of chemical processes, reducing costs and improving yields.
Wirkmechanismus
The mechanism of action of Dichloropalladium;2-quinolin-2-yl-1,3-oxazolidine in catalytic processes involves the coordination of the palladium center to substrates, facilitating their transformation through various reaction pathways. The palladium center can undergo oxidative addition, reductive elimination, and migratory insertion, which are key steps in many catalytic cycles.
Molecular Targets and Pathways: In biological systems, the compound can interact with biomolecules such as proteins and DNA, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the nature of the ligands coordinated to the palladium center.
Vergleich Mit ähnlichen Verbindungen
- Dichloropalladium;2-quinolin-8-yl-isoindoline-1,3-dione
- Dichloropalladium;2-quinolin-8-yl-isoindoline-1,3-dione
- Dichloropalladium;2-quinolin-8-yl-isoindoline-1,3-dione
Comparison: Dichloropalladium;2-quinolin-2-yl-1,3-oxazolidine is unique due to the presence of the oxazolidine ring, which can influence its reactivity and coordination properties. Compared to similar compounds, it may offer different catalytic activities and selectivities, making it a valuable addition to the family of palladium complexes used in catalysis and medicinal chemistry.
Eigenschaften
Molekularformel |
C12H12Cl2N2OPd |
|---|---|
Molekulargewicht |
377.6 g/mol |
IUPAC-Name |
dichloropalladium;2-quinolin-2-yl-1,3-oxazolidine |
InChI |
InChI=1S/C12H12N2O.2ClH.Pd/c1-2-4-10-9(3-1)5-6-11(14-10)12-13-7-8-15-12;;;/h1-6,12-13H,7-8H2;2*1H;/q;;;+2/p-2 |
InChI-Schlüssel |
SAHPTPRSOYPCNN-UHFFFAOYSA-L |
Kanonische SMILES |
C1COC(N1)C2=NC3=CC=CC=C3C=C2.Cl[Pd]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


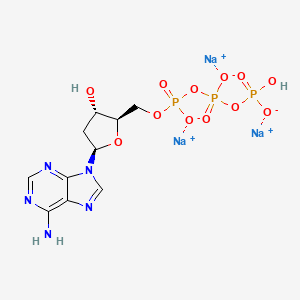

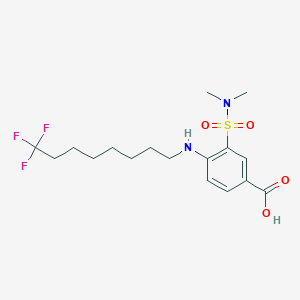
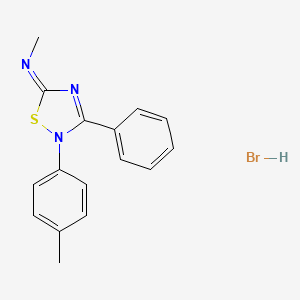
![2'-Nitro-[1,1'-biphenyl]-3,4',5-tricarboxylic acid](/img/structure/B11927738.png)
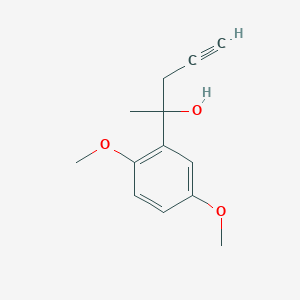


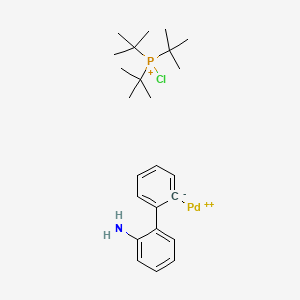
![tetralithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate](/img/structure/B11927768.png)
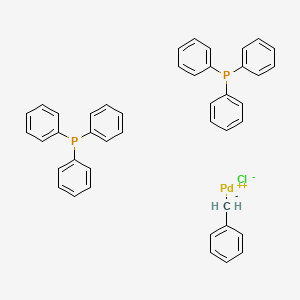
![[[(4-Hexoxypyridin-2-yl)amino]-phosphono-methyl]phosphonic acid](/img/structure/B11927781.png)

![Methyl (2R,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B11927792.png)
